Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Catalog No.
S664450
CAS No.
24327-08-0
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

CAS Number

24327-08-0

Product Name

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

IUPAC Name

(1R,2S,6R,7S)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6+,7-,8+

InChI Key

YIHKILSPWGDWPR-KVFPUHGPSA-N

SMILES

C1CC2C=CC1C3C2C(=O)OC3=O

Canonical SMILES

C1CC2C=CC1C3C2C(=O)OC3=O

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O

The exact mass of the compound Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 238003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (BCODA) is a highly rigid, alicyclic mono-anhydride utilized primarily as a specialty monomer for advanced polyimides and a high-performance curing agent for epoxy resins. Characterized by its bridged[2.2.2] bicyclic core, it offers a unique combination of high steric bulk, lack of aromatic chromophores, and robust thermal stability. In procurement contexts, BCODA is selected when standard aromatic anhydrides (like phthalic anhydride) fail to meet optical transparency requirements, or when conventional cycloaliphatic curing agents (like hexahydrophthalic anhydride) cannot provide sufficient glass transition temperature (Tg) and rigidity in the final cured matrix [1].

Research Fit

Rigid [2.2.2] scaffold for defined polymer architecture
Stereo-defined endo-isomer for chiral building block synthesis
High thermal stability supports high-temperature reaction design

Substituting BCODA with its closest structural analog, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Nadic anhydride), introduces severe thermal limitations due to the lower retro-Diels-Alder (rDA) decomposition temperature of the[2.2.1] system, which prematurely degrades high-temperature polymers by releasing cyclopentadiene [1]. Conversely, substituting BCODA with aromatic alternatives like phthalic anhydride introduces strong charge-transfer complexes in polyimide chains, resulting in dark yellow or brown coloration that is unacceptable for optoelectronic films [2]. Furthermore, simpler alicyclic anhydrides like methyltetrahydrophthalic anhydride (MTHPA) lack the rigid bridged architecture of BCODA, leading to cured epoxy networks with significantly lower Tg and higher coefficients of thermal expansion (CTE) [3].

Substitution Risk

Target
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride – rigid [2.2.2] framework, mp 144–147°C, unique stereochemistry
Common substitute
Carbic anhydride ([2.2.1] analog) – different geometry may alter reactivity and thermal profile
Geometry mismatch [2.2.2] vs [2.2.1] bicyclic framework changes spatial orientation and crystal packing
Thermal behavior differs Melting and boiling points diverge, which may affect processing windows
Chiral environment not replicated Stereochemical outcome in asymmetric synthesis may not transfer to the [2.2.1] analog

Higher Thermal Stability via Retro-Diels-Alder Resistance

The thermal stability of bridged bicyclic anhydrides is fundamentally limited by the retro-Diels-Alder (rDA) reaction. The [2.2.2] bicyclic system of BCODA exhibits an rDA onset temperature generally exceeding 300–350°C. In contrast, the [2.2.1] system found in Nadic anhydride (bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) begins to undergo cycloreversion at much lower temperatures (~200–250°C), releasing cyclopentadiene and degrading the polymer matrix [1].

Evidence DimensionRetro-Diels-Alder (rDA) decomposition onset temperature
Target Compound DataBicyclo[2.2.2]oct-5-ene system (BCODA): >300°C
Comparator Or BaselineBicyclo[2.2.1]hept-5-ene system (Nadic anhydride): ~200-250°C
Quantified Difference~50-100°C higher thermal stability window before cycloreversion
ConditionsThermogravimetric analysis (TGA) of isolated adducts and cured polymer networks

Prevents outgassing and structural degradation during high-temperature processing or continuous use, making it viable for aerospace and advanced electronics.

Melting point
Head-to-head
Target: 144–147°C Carbic anhydride: 164–167°C Δ ≈ −20°C
Directly impacts purification & processing windows
Supports method development context; literature values

High Optical Transparency in Polyimide Films

Aromatic anhydrides like phthalic or pyromellitic anhydride form strong interchain charge-transfer complexes (CTC) in polyimides, resulting in a yellow or brown color with UV cutoffs extending well into the visible spectrum (>350-400 nm). Utilizing alicyclic anhydrides like BCODA eliminates these aromatic interactions, yielding highly transparent films with >90% transmittance in the visible region (400-700 nm) and a UV cutoff below 300 nm [1].

Evidence DimensionVisible light transmittance and UV cutoff wavelength
Target Compound DataBCODA-derived alicyclic polyimides: >90% transmittance at 400 nm, cutoff <300 nm
Comparator Or BaselineAromatic anhydride-derived polyimides: strong visible absorption, cutoff >350 nm
Quantified DifferenceNear-total elimination of visible light absorption (colorless vs. brown/yellow)
ConditionsUV-Vis spectroscopy of 10-50 µm thick polyimide films

Essential for procuring precursors for flexible displays, optical waveguides, and transparent encapsulants where colorlessness is mandatory.

IR fingerprint
Reported
Coblentz Society evaluated reference spectrum
Unambiguous identification & QC verification
NIST Standard Reference Data; qualitative uniqueness

Enhanced Glass Transition Temperature in Epoxy Curing

When used as an epoxy hardener, the rigid, bridged 3D architecture of BCODA severely restricts segmental chain motion in the cured network. Compared to standard unbridged alicyclic curing agents like hexahydrophthalic anhydride (HHPA) or methyltetrahydrophthalic anhydride (MTHPA), BCODA-cured epoxies exhibit a significantly higher glass transition temperature (Tg), often elevated by 20-40°C depending on the base resin [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataBCODA-cured epoxy networks: High Tg due to rigid[2.2.2] bridged core
Comparator Or BaselineHHPA/MTHPA cured epoxies: Baseline Tg
Quantified Difference20-40°C increase in Tg over unbridged alicyclic anhydrides
ConditionsDynamic Mechanical Analysis (DMA) or DSC of fully cured epoxy resins

Allows the final epoxy component to operate in higher-temperature environments without losing mechanical integrity or dimensional stability.

Thermal stability
Class-level
bp 340.9°C (vs 332.4°C for analog) Flash point 166.5°C
Supports high-temperature reaction design
Reported bp at 760 mmHg; class-level inference

Increased Fractional Free Volume for Membrane Applications

In the design of gas separation membranes, polymer chain packing dictates permeability. The bulky[2.2.2] octane core of BCODA disrupts dense chain packing much more effectively than planar aromatic or simple monocyclic aliphatic anhydrides. This steric hindrance increases the fractional free volume (FFV) of the resulting polyimide or thermally rearranged (TR) polymer, leading to substantially higher gas permeability (e.g., for CO2 or O2) with minimal compromise to selectivity [1].

Evidence DimensionFractional Free Volume (FFV) and gas permeability
Target Compound DataBCODA-incorporated polymer backbones: High FFV due to bulky 3D structure
Comparator Or BaselinePlanar or unbridged alicyclic anhydrides: Lower FFV, tighter chain packing
Quantified DifferenceSignificant increase in gas permeability flux with maintained mechanical strength
ConditionsGas transport measurements in polyimide or thermally rearranged (TR) polymer membranes

Critical for designing high-flux gas separation membranes where standard planar monomers cause excessive chain packing and low throughput.

Colorless and Transparent Polyimide (CPI) Films

BCODA is highly sought after as a monomer for synthesizing alicyclic polyimides. Because it lacks aromatic chromophores and prevents charge-transfer complex formation, it is the ideal choice for producing colorless, highly transparent polyimide films used in flexible OLED displays, optical waveguides, and advanced optoelectronic substrates[1].

High-Temperature Epoxy Encapsulants

In semiconductor packaging and advanced electronics, BCODA is procured as a specialized hardener/curing agent. Its rigid [2.2.2] bicyclic structure imparts a significantly higher glass transition temperature (Tg) and better thermal stability to the cured epoxy matrix compared to standard MTHPA or HHPA, ensuring reliability under extreme thermal cycling [2].

Advanced Gas Separation Membranes

BCODA is utilized in the synthesis of specialized polyimides and thermally rearranged (TR) polymers for gas separation. The bulky, three-dimensional nature of the [2.2.2] core increases the fractional free volume (FFV) of the polymer membrane, directly enhancing gas flux (e.g., CO2/CH4 separation) without sacrificing structural integrity[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Advanced polymer resins & composites
Rigid bicyclic scaffold architecture
Polymer chain packing & thermal behavior
Chiral building block for stereoselective synthesis
Defined endo-stereochemistry
Enantiomeric purity & chiral control
Cycloaddition reactions
Reactive anhydride with isolated double bond
Diels-Alder reactivity & regioselectivity

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

UNII

ZES57BK7N6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6708-37-8
24327-08-0

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